molecular formula C10H20N2OS B13675951 (R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane

(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B13675951
M. Wt: 216.35 g/mol
InChI Key: ATSUCJLIUNAALW-UHFFFAOYSA-N
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Description

®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butylsulfinyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tert-butylsulfinyl group or the spirocyclic core.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. Additionally, its unique structure makes it a valuable tool in industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique configuration allows it to fit into binding sites with high specificity, modulating the activity of these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds and sulfinyl-containing molecules. Similar compounds include spiro[3.3]heptane derivatives and tert-butylsulfinyl analogs. What sets ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane apart is its specific stereochemistry and the presence of both the spirocyclic core and the tert-butylsulfinyl group, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

2-tert-butylsulfinyl-3-methyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C10H20N2OS/c1-8-10(5-11-6-10)7-12(8)14(13)9(2,3)4/h8,11H,5-7H2,1-4H3

InChI Key

ATSUCJLIUNAALW-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CNC2)CN1S(=O)C(C)(C)C

Origin of Product

United States

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